molecular formula C12H30NO5Ta B1142990 Tantalum tetraethoxide dimethylaminoethoxide CAS No. 172901-22-3

Tantalum tetraethoxide dimethylaminoethoxide

カタログ番号 B1142990
CAS番号: 172901-22-3
分子量: 449.32
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tantalum tetraethoxide dimethylaminoethoxide, also known as Ta(OEt)4(DMAE), is a chemical compound with the molecular formula C12H30NO5Ta . It is a colorless to amber liquid that is sensitive to air and moisture . It has a molecular weight of 449.32 g/mol .


Molecular Structure Analysis

The linear formula of Tantalum tetraethoxide dimethylaminoethoxide is Ta(OC2H5)4OCH2CH2N(CH3)2 . The structure conforms to H1 NMR .


Chemical Reactions Analysis

Tantalum tetraethoxide dimethylaminoethoxide and Titanium bis-ethoxide bis-dimethylaminoethoxide have been used as precursors for Ta2O5 and (TiO2)-(Ta2O5) films. These films have been deposited on silicon at low temperature by Injection Metallorganic Chemical Vapor Deposition (IMOCVD) .


Physical And Chemical Properties Analysis

Tantalum tetraethoxide dimethylaminoethoxide is a liquid with a boiling point of 125°C (257°F) at 1 mm Hg . It is sensitive to air and moisture .

科学的研究の応用

  • Use in Deposition of Tantalum-Containing Materials : Tantalum(V) aminoalcoholate derivatives, including Tantalum tetraethoxide dimethylaminoethoxide, have been identified as potentially important in the deposition of tantalum-containing materials. These compounds are relatively stable and do not react with moist air. Their application in the deposition of complex oxides by liquid injection Metal-Organic Chemical Vapor Deposition (MOCVD) is discussed (Davies et al., 1999).

  • Development of Low Leakage Current Capacitors : Research on Tantalum pentoxide (Ta2O5) films chemically deposited on silicon using Tantalum tetraethoxide dimethylaminoethoxide as a precursor has shown promising results. These films demonstrated good conformality, reduced hydrocarbon contamination, and low leakage current, which are crucial for the development of capacitors with low effective SiO2 thickness (Yang & Cheng, 2005).

  • Improvement in Corrosion Resistance and Cytocompatibility : A study demonstrated the application of Tantalum surface functionalization on biomedical alloys, where Tantalum tetraethoxide dimethylaminoethoxide was used. This application significantly enhanced the corrosion resistance and cytocompatibility, making it a viable option for medical device coatings (Jin et al., 2017).

  • Enhanced Dielectric Properties : Tantalum pentoxide dielectric films deposited on silicon using Tantalum tetraethoxide dimethylaminoethoxide exhibit enhanced dielectric properties. The films showed high leakage currents due to carbon impurities and demonstrated conventional capacitance-voltage characteristics (Mooney et al., 1999).

  • Atomic Layer Deposition of Strontium Tantalate Thin Films : In another study, strontium tantalate thin films were grown using Tantalum tetraethoxide dimethylaminoethoxide as a precursor. The films were amorphous initially but crystallized upon annealing, indicating potential applications in electronic materials and coatings (Vehkamäki et al., 2004).

Safety And Hazards

Tantalum tetraethoxide dimethylaminoethoxide may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

特性

IUPAC Name

2-(dimethylamino)ethanol;ethanol;tantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODRYJGUVQEOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CCO.CCO.CCO.CN(C)CCO.[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35NO5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tantalum tetraethoxide dimethylaminoethoxide

Citations

For This Compound
4
Citations
M Le Gallic, H Roussel - Journal of Solid State Chemistry, 2013 - Elsevier
… The potassium in the monoclinic Ta 2 O 5 phase could be due to an impurity of the precursor (tantalum tetraethoxide dimethylaminoethoxide) used for chemical vapor deposition of …
Number of citations: 5 www.sciencedirect.com
JP Chang, RL Opila, GB Alers, ML Steigerwald… - Solid State …, 1999 - go.gale.com
… [O.sub.5] films were deposited using tantalum tetraethoxide dimethylaminoethoxide (TAT-DMAE) as a precursor in an Applied Materials' high-temperature film (HTF) tool, where the …
Number of citations: 20 go.gale.com
M Audier, B Chenevier, H Roussel, L Vincent… - Journal of Solid State …, 2011 - Elsevier
… were the tantalum (V) tetraethoxide pentanedionate (Ta(OC 2 H 5 ) 4 (CH 3 COCHCOCH 3 , Alfa Aesar, 99.99% Ta) for ESD and the tantalum tetraethoxide dimethylaminoethoxide (Ta(…
Number of citations: 20 www.sciencedirect.com
M Le Gallic, H Roussel, L Rapenne, M Audier… - Acta Materialia, 2015 - Elsevier
… The chemical precursor was the tantalum tetraethoxide dimethylaminoethoxide (Multivalent Laboratory, Ltd, UK) used with argon and oxygen carried gases. These thin films were …
Number of citations: 5 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。